(3xi)-1,3,5-Tri-O-benzoyl-2-deoxy-D-glycero-pentofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3xi)-1,3,5-Tri-O-benzoyl-2-deoxy-D-glycero-pentofuranose, also known as this compound, is a useful research compound. Its molecular formula is C₂₆H₂₂O₇ and its molecular weight is 446.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Preparative Techniques and Structural Insights : The preparation and structural elucidation of compounds closely related to "(3xi)-1,3,5-Tri-O-benzoyl-2-deoxy-D-glycero-pentofuranose" serve as fundamental steps toward understanding their chemical properties and potential applications. The oxidation of tetra-O-benzoyl-α- and β-D-glucopyranose leads to derivatives from which benzoic acid can be eliminated, showcasing methods to synthesize and manipulate carbohydrate-based compounds (Lundt & Pedersen, 1974). Another study discusses the synthesis of 3-substituted 2-deoxy-4-thio-D-erythro-pentofuranose derivatives from L-arabinose, highlighting a cost-effective approach to synthesizing nucleosides (Ait‐Sir et al., 1996).
Chemical Transformations and Novel Derivatives : Research on the synthesis of anti-HIV-active nucleosides from 1,J,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose illustrates the utility of these compounds in generating therapeutically relevant molecules (Wysocki et al., 1991). Similarly, the synthesis of novel 5-azacytosine nucleosides for anticancer activity demonstrates the potential of these compounds in medicinal chemistry (Tiwari et al., 2003).
Applications in Drug Development
Antiviral and Anticancer Compounds : The derivatives of "this compound" have been explored for their potential in developing antiviral and anticancer agents. For instance, nucleoside analogs synthesized from related compounds have shown efficacy in preclinical studies, indicating their potential in treating diseases (Saito, Morii, & Matsuura, 1983).
Synthetic Pathways for Nucleoside Analogues : The preparation of 1,5-di-O-benzoyl-2,3-dideoxy-3-fluoro-D-erythro-pentofuranose and its use as a glycosylating agent showcases the compound's role in creating nucleoside analogues, highlighting its significance in pharmaceutical synthesis (Mikhailopulo et al., 1993).
Mechanism of Action
Target of Action
1,3,5-Tri-O-benzoyl-2-deoxyribofuranose is a pivotal compound utilized in the realm of biomedicine . It assumes a fundamental role in the synthesis of nucleosides and nucleotides . These nucleosides and nucleotides are the primary targets of this compound, and they play crucial roles in various biological processes, particularly those associated with DNA replication and repair .
Mode of Action
The compound interacts with its targets - the nucleosides and nucleotides - by being incorporated into their structure during their synthesis . This incorporation can lead to changes in the properties of the nucleosides and nucleotides, potentially affecting their function in DNA replication and repair .
Biochemical Pathways
The compound is involved in the biochemical pathways related to the synthesis of nucleosides and nucleotides . By being incorporated into these molecules, it can affect the downstream effects of these pathways, which include DNA replication and repair .
Pharmacokinetics
Given its solubility in chloroform, dichloromethane, ethyl acetate, and methanol , it can be inferred that it may have good absorption and distribution profiles
Result of Action
The result of the compound’s action is the modification of nucleosides and nucleotides, which can potentially affect DNA replication and repair . This could have implications for the treatment of various ailments, particularly those associated with errors in these processes .
Action Environment
The action of 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose can be influenced by various environmental factors. For instance, its solubility in various solvents suggests that the compound’s action, efficacy, and stability could be affected by the solvent environment . Additionally, the compound should be stored at -20° C to maintain its stability .
Safety and Hazards
Properties
IUPAC Name |
[(2R)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O7/c27-24(18-10-4-1-5-11-18)30-17-22-21(32-25(28)19-12-6-2-7-13-19)16-23(31-22)33-26(29)20-14-8-3-9-15-20/h1-15,21-23H,16-17H2/t21?,22-,23?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEODWWVAXXZRMB-OOMBGRCJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C([C@H](OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676171 |
Source
|
Record name | (3xi)-1,3,5-Tri-O-benzoyl-2-deoxy-D-glycero-pentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145416-96-2 |
Source
|
Record name | (3xi)-1,3,5-Tri-O-benzoyl-2-deoxy-D-glycero-pentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.